Terbufos-oxon

Description

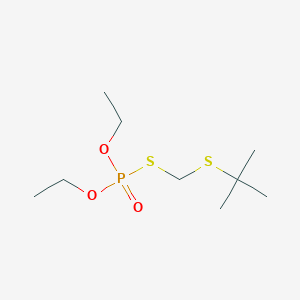

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxyphosphorylsulfanylmethylsulfanyl)-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3PS2/c1-6-11-13(10,12-7-2)15-8-14-9(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQPHYVGZGUIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCSC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037601 | |

| Record name | Terbufos oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56070-14-5 | |

| Record name | Terbufos oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbufos oxon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E86XA5KD67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Terbufos to Terbufos Oxon

In Vivo and In Vitro Biotransformation Mechanisms

The transformation of terbufos (B1683085) occurs through both in vivo and in vitro systems, leading to the formation of several metabolites. The primary mechanisms involved are oxidation reactions catalyzed by enzyme systems and the hydrolysis of the phosphorus bond. who.intinchem.org In mammals, terbufos is rapidly absorbed and extensively metabolized, with the majority of metabolites excreted in the urine within 24 to 48 hours. fao.orgfao.org The metabolic pathways include sulfoxidation and desulfuration, followed by the hydrolysis of the thiolophosphorus bond, enzymatic S-methylation, and further S-oxidation. who.intfao.orgfao.org

Cytochrome P450-Dependent Oxidative Desulfuration

A critical activation step in the metabolism of terbufos is oxidative desulfuration, a reaction mediated by the cytochrome P450 (CYP) enzyme system. researchgate.netneptjournal.com This process involves the conversion of the thion (P=S) moiety of terbufos into its corresponding oxon (P=O) analog. neptjournal.comias.ac.in The CYP-mediated reaction replaces the sulfur atom with an oxygen atom, leading to the formation of terbufos-oxon. researchgate.netcapes.gov.br This bioactivation is significant because the resulting oxon metabolite is a more potent inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate toxicity. researchgate.netwikipedia.org In vitro studies using chloroperoxidase have also demonstrated the oxidation of terbufos to its oxon derivative, a reaction similar to that catalyzed by cytochrome P450. capes.gov.br

Formation of O-Analog Metabolites

Following the initial oxidative desulfuration, a series of oxygen analog (O-analog) metabolites are formed. These metabolites retain the P=O bond created in the first step but undergo further oxidation at the thioether sulfur. The primary O-analog metabolites are this compound, this compound sulfoxide (B87167), and this compound sulfone. fao.orgfao.orgnih.gov

This compound is the direct product of the cytochrome P450-dependent oxidative desulfuration of terbufos. researchgate.net It is considered an active metabolite due to its strong inhibitory effect on acetylcholinesterase. researchgate.netwikipedia.org While it is a key intermediate in the metabolic cascade, it can be further metabolized. nih.gov Studies in corn plants have identified this compound as one of the phosphorylated metabolites present in plant tissues following treatment with the parent compound. fao.org

This metabolite is formed through the oxidation of the thioether sulfur atom of this compound. This reaction is also catalyzed by monooxygenases. Flavin-containing monooxygenases (FMOs) are known to oxidize the thioether sulfur of some organophosphate and carbamate (B1207046) insecticides, leading to sulfoxide formation. nih.govresearchgate.net this compound sulfoxide is one of the five key phosphorylated metabolites identified in significant quantities in corn plants, indicating its formation and persistence in plant tissues. fao.org

Further oxidation of this compound sulfoxide results in the formation of this compound sulfone. fao.orgnih.gov This metabolite represents the highest oxidation state of the thioether sulfur in the O-analog pathway. Along with the parent compound and other oxidative metabolites, this compound sulfone is part of the total residue definition for risk assessment. fao.org In vitro studies have shown that terbufos-sulfone (the P=S analogue) is a potent inhibitor of microsomal P450 activities, suggesting complex interactions within the metabolic system. nih.gov

Hydrolysis of Thiolophosphorus Bonds

A major detoxification pathway for terbufos and its oxidative metabolites is the hydrolysis of the thiolophosphorus (S-P) bond. pic.intwho.intwikipedia.org This cleavage breaks the molecule into phosphorus-containing and non-phosphorus-containing fragments. who.int This hydrolytic step typically follows the initial sulfoxidation and desulfuration reactions. fao.orgfao.orginchem.orgfao.org The resulting hydrolysis products are generally less toxic and more water-soluble, facilitating their excretion from the body. researchgate.net Studies in rats have confirmed that this hydrolysis is a central part of the metabolic pathway. who.intfao.org

Research Findings on Terbufos Metabolism

| Metabolic Step | Enzyme System | Key Metabolites Formed | Significance |

|---|---|---|---|

| Oxidative Desulfuration | Cytochrome P450 (CYP) | This compound | Bioactivation to a more potent AChE inhibitor. researchgate.netwikipedia.org |

| Sulfoxidation | CYP, Flavin-containing Monooxygenases (FMO) | Terbufos sulfoxide, Terbufos sulfone, this compound sulfoxide, this compound sulfone | Formation of more polar metabolites. fao.orgfao.orgnih.gov |

| Hydrolysis | Esterases | Phosphorus and non-phosphorus containing fragments | Detoxification and facilitation of excretion. pic.intwho.int |

Identified Metabolites of Terbufos

| Parent Compound/Metabolite | Metabolic Pathway |

|---|---|

| This compound | Product of oxidative desulfuration (P=S → P=O). researchgate.net |

| Terbufos sulfoxide | Product of thioether oxidation of Terbufos. fao.orgfao.org |

| Terbufos sulfone | Product of further thioether oxidation of Terbufos sulfoxide. fao.orgfao.org |

| This compound sulfoxide | Product of thioether oxidation of this compound. fao.org |

| This compound sulfone | Product of further thioether oxidation of this compound sulfoxide. fao.orgfao.org |

Enzymatic S-Methylation and Subsequent S-Oxidation

Following the initial sulfoxidation of terbufos and the hydrolysis of the thiolophosphorus bond (S-P), the metabolic cascade proceeds through enzymatic S-methylation and subsequent S-oxidation. fao.orgfao.orgpic.int This part of the pathway is crucial for the detoxification and eventual excretion of the compound. After the thiolophosphorus bond is cleaved, the resulting thiol-containing fragment undergoes methylation, a reaction catalyzed by S-methyltransferase enzymes. This step is followed by further oxidation of the newly formed methylthio group. who.int This sequence of reactions—hydrolysis, S-methylation, and S-oxidation—ultimately leads to the formation of non-phosphorylated, water-soluble metabolites that can be readily eliminated from the body. fao.org This pathway is a common detoxification route for organophosphorus compounds. fao.orgwikipedia.org

Comparative Metabolic Fate Across Biological Systems

The metabolism of terbufos and the formation of its metabolites, including this compound, show similarities and differences across various biological systems, from mammals to plants and microorganisms.

Mammalian Metabolism (e.g., Rat, Dog)

In mammals such as rats and dogs, terbufos is rapidly absorbed and extensively metabolized. fao.org Studies in rats show that after oral administration, the majority of the dose is excreted, primarily through the urine, within 24 to 48 hours, indicating limited potential for bioaccumulation. fao.orgfao.org The liver is a primary site of metabolism. orst.edu The metabolic pathway in mammals involves rapid sulfoxidation to form terbufos sulfoxide and terbufos sulfone, as well as desulfuration to produce the highly toxic metabolite, this compound. fao.orgwikipedia.org These phosphorylated metabolites are then subject to hydrolysis of the thiolophosphorus bond, followed by the S-methylation and S-oxidation cascade to yield non-toxic end products. fao.orgpic.int

Studies in dogs have shown that terbufos, terbufos sulfoxide, and terbufos sulfone all inhibit cholinesterase activity. wikipedia.org The acute oral toxicity of several metabolites has been evaluated in mice, demonstrating the high toxicity of the oxon analogs. fao.org

Acute Oral Toxicity of Terbufos Metabolites in Female Mice

| Compound | LD50 (mg/kg bw) |

|---|---|

| Terbufoxon sulfoxide | 1.1 |

| Terbufos sulfoxide | 3.4 |

| Terbufoxon sulfone | 3.4 |

| Terbufos sulfone | 14 |

| Terbufoxon | 2.2 |

| Methane, bis(tert-butylsulfonyl) | 3670 |

Data sourced from a 2005 JMPR evaluation. fao.org

Plant Metabolism

Terbufos is a systemic pesticide, meaning it is absorbed by plants from the soil and translocated throughout their tissues. fao.orgorst.eduepa.gov The metabolic pathway in plants mirrors that in animals, involving oxidation to terbufos sulfoxide and terbufos sulfone, and desulfuration to this compound and its subsequent sulfoxides. fao.org These initial metabolites are then degraded via hydrolysis and other reactions. fao.org

Metabolism studies have been conducted on various crops, including sugar beets, corn, sorghum, and cabbage. fao.orgepa.gov In sugar beets, for instance, terbufos is absorbed by the roots and its metabolism occurs more rapidly in the roots than in the foliage. fao.org Over time, the concentration of the parent terbufos decreases while levels of its oxidative metabolites, terbufos sulfoxide and terbufos sulfone, increase before eventually declining. fao.org Ultimately, the metabolic activity leads to non-phosphorylated, non-toxic products, with some of the radiolabeled carbon from terbufos being incorporated into natural plant components like sucrose. fao.org

Total Radioactive Residues (TRR) in Sugar Beets After In-Furrow Application

| Time After Treatment | Foliage (mg/kg eq) | Roots (mg/kg eq) |

|---|---|---|

| 4.5 weeks | 6.27 | 7.44 |

| 8 weeks | N/A | N/A |

| 16 weeks | N/A | N/A |

| 32 weeks | 1.07 | 0.284 |

Data reflects levels found in plants grown in soil treated with [¹⁴C]terbufos. fao.org

Microbial Biotransformation in Environmental Matrices

In environmental matrices like soil, microorganisms play a central role in the transformation of terbufos. annualreviews.orgresearchgate.net The primary degradation route is through aerobic biotransformation. pic.int Soil microbes rapidly oxidize terbufos to terbufos sulfoxide and subsequently to terbufos sulfone. fao.orgregulations.gov This process is a key factor in the pesticide's dissipation from soil. annualreviews.org

The half-life of the parent terbufos in soil is relatively short, estimated at around 5 to 27 days depending on conditions. fao.orgregulations.gov However, its primary metabolites, terbufos sulfoxide and terbufos sulfone, are significantly more persistent, with half-lives that can extend to approximately 100 days. fao.orgregulations.gov These metabolites are also more mobile in soil than the parent compound and have the potential to leach into groundwater. regulations.govepa.gov The rate of biodegradation can be influenced by previous pesticide applications, with some studies showing that soils with a history of terbufos use exhibit faster degradation of the sulfoxide metabolite. annualreviews.org The process involves various enzymatic reactions, including hydrolysis and oxidation, carried out by a consortium of soil bacteria and other microorganisms. researchgate.netmdpi.com

Aerobic Soil Metabolism Half-Life

| Compound | Half-Life (Approximate Days) |

|---|---|

| Terbufos (Parent) | 5 - 27 |

| Terbufos Sulfoxide | 116 |

| Terbufos Sulfone | 96 |

Data sourced from environmental fate studies. fao.orgregulations.gov

Influence of Environmental Factors on this compound Formation (e.g., Chlorination)

Environmental conditions can influence the transformation of pesticides. Chlorination, a common method for disinfecting drinking water, is known to oxidize some organophosphate pesticides to their more toxic oxon analogs. epa.govepa.govnih.gov However, studies investigating the effect of chlorination on terbufos have shown that it does not follow this typical transformation pattern.

In laboratory studies simulating drinking water treatment conditions, terbufos did not undergo oxidation to form a stable this compound when exposed to chlorine. epa.govepa.gov While some intermediate oxidation products like terbufos oxon sulfoxide were initially formed, they were not stable and were not detected after 24 hours of exposure. researchgate.net This is in contrast to other organophosphates that readily form stable oxons under similar chlorinated conditions. nih.govresearchgate.net The results indicate that while terbufos itself is unstable in water, direct chlorination is not a significant pathway for the formation of its stable and more toxic oxon derivative in water treatment processes. epa.govresearchgate.net

Mechanism of Action and Biochemical Interactions of Terbufos Oxon

Acetylcholinesterase Inhibition Dynamics

The principal mechanism through which Terbufos-oxon exerts its toxic effects is the potent and irreversible inhibition of acetylcholinesterase (AChE). nih.govwho.int This enzyme plays a critical role in the nervous system by hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating the signal transmission at cholinergic synapses. nih.gov

Irreversible Phosphorylation of the Esteratic Site

This compound, like other organophosphate compounds, acts as a substrate analog for acetylcholine. nih.gov It binds to the active site of acetylcholinesterase, specifically at the esteratic subsite which contains a critical serine hydroxyl group. nih.govjove.com During this interaction, the this compound molecule phosphorylates the serine residue, forming a stable, covalent bond. jove.comjove.com This phosphorylation effectively inactivates the enzyme, preventing it from breaking down acetylcholine. nih.govjove.com

The resulting phosphorylated enzyme complex is highly stable and the process is considered irreversible because the dephosphorylation, or the removal of the phosphoryl group to regenerate the functional enzyme, is extremely slow, occurring on the order of days. nih.gov This stability is further enhanced through a process known as "aging," where one of the alkyl groups on the phosphoryl moiety is lost, strengthening the bond between the phosphorus atom and the enzyme's serine residue. jove.comjove.com

Cholinergic Crisis Pathophysiology in Exposed Organisms

The irreversible inhibition of acetylcholinesterase by this compound leads to the accumulation of acetylcholine in the synaptic clefts and at neuromuscular junctions. nih.govnih.gov This excess acetylcholine results in the continuous and excessive stimulation of both muscarinic and nicotinic cholinergic receptors throughout the nervous system, a state known as a cholinergic crisis. nih.govmdpi.com

The overstimulation of these receptors leads to a cascade of physiological effects. In the parasympathetic nervous system, this manifests as symptoms often remembered by the mnemonics SLUDGEM (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal motility, Emesis, Miosis) or DUMBBELS (Diarrhea, Urination, Miosis, Bronchorrhea, Bradycardia, Emesis, Lacrimation, Salivation). youtube.comwikipedia.org The effects on nicotinic receptors at the neuromuscular junction initially cause muscle fasciculations and cramps, which can progress to flaccid paralysis due to depolarization blockade. nih.govwikipedia.org Central nervous system effects can include anxiety, confusion, tremors, seizures, and ultimately, respiratory failure, which is a primary cause of death in acute organophosphate poisoning. mdpi.comwikipedia.org

Neurotoxicological Mechanisms Beyond Cholinesterase Inhibition

Comparative Potency of this compound and Other Metabolites as Cholinesterase Inhibitors

Terbufos (B1683085) itself is a phosphorothioate (B77711) and requires metabolic activation to become a potent acetylcholinesterase inhibitor. who.intfao.org This bioactivation primarily involves the oxidative desulfuration of the parent compound to its oxygen analog, this compound. nih.gov The oxon metabolites of organophosphates are generally much more potent inhibitors of acetylcholinesterase than their parent phosphorothioate compounds. cdc.gov

In addition to this compound, other metabolites of terbufos include terbufos sulfoxide (B87167) and terbufos sulfone. While direct in-vitro comparative data on the acetylcholinesterase inhibitory potential (e.g., IC50 values) of all these metabolites is not consistently available in the literature, in-vivo toxicity studies provide an indirect measure of their relative potencies. The acute oral toxicity (LD50) in female mice for terbufos and its various metabolites indicates a significant difference in their toxic potential, which is largely driven by their ability to inhibit acetylcholinesterase.

| Compound | Acute Oral LD50 in Female Mice (mg/kg bw) |

| Terbufos | 3.5 - 9.2 |

| This compound | 2.2 |

| Terbufos sulfoxide | 3.4 |

| Terbufos sulfone | 14 |

| Terbufoxon sulfoxide | 1.1 |

| Terbufoxon sulfone | 3.4 |

This table is for informational purposes only and is based on available toxicity data. LD50 values can vary between studies and species.

The data suggests that the oxidized metabolites, particularly the oxon derivatives, are highly toxic. Terbufoxon sulfoxide appears to be the most acutely toxic of the metabolites listed, indicating it is likely a very potent acetylcholinesterase inhibitor.

Toxicological Research on Terbufos Oxon and Its Oxidative Metabolites

Acute Toxicity Profiling of Terbufos-Oxon and its Sulfoxidized Derivatives

The acute toxicity of this compound and its sulfoxidized metabolites has been evaluated through various exposure routes. These compounds generally exhibit high acute toxicity.

Studies on female mice have been conducted to determine the acute oral toxicity (LD50) of this compound and its metabolites. The results show a high degree of toxicity for these compounds. fao.org this compound itself has an LD50 of 2.2 mg/kg bw. fao.org Its sulfoxidized derivatives, this compound sulfoxide (B87167) and this compound sulfone, are also highly toxic, with LD50 values of 1.1 mg/kg bw and 3.4 mg/kg bw, respectively. fao.org For comparison, the parent compound's metabolites, terbufos (B1683085) sulfoxide and terbufos sulfone, showed LD50 values of 3.4 mg/kg bw and 14 mg/kg bw, respectively. fao.org

Table 1: Acute Oral LD50 Values in Female Mice

While specific dermal LD50 values for this compound are not detailed in the available literature, studies on the parent compound, terbufos, provide insight into the high potential for dermal toxicity within this chemical family. Technical-grade terbufos applied to the skin of rabbits resulted in 100% mortality within 24 hours, highlighting the severe toxicity via dermal absorption. fao.orgregulations.gov The dermal LD50 for the parent terbufos in rabbits is approximately 1.0 mg/kg bw. who.intfao.org Due to the extreme toxicity observed, a dermal sensitization study for terbufos was waived. regulations.gov

Specific inhalation toxicity data for this compound was not available in the reviewed sources. However, the parent compound, terbufos, is known to be highly toxic via inhalation, with an LC50 in rats ranging from 0.0012 to 0.0061 mg/L. who.intfao.org A 21-day inhalation study with terbufos in rats showed cholinesterase inhibition at a very low concentration. regulations.gov

Subchronic and Chronic Toxicological Investigations Involving Oxons

Subchronic and chronic toxicity studies often focus on the parent compound, terbufos, with the understanding that the observed effects, primarily cholinesterase inhibition, are caused by its metabolic conversion to the active oxon and sulfoxidized metabolites. fao.org In repeated-dose studies in rats and dogs, the critical effect of terbufos was the inhibition of brain cholinesterase activity, along with associated clinical signs. fao.org

A 13-week neurotoxicity study in rats exposed to terbufos resulted in the inhibition of brain and erythrocyte cholinesterase activities at higher doses. fao.org Similarly, a one-year oral toxicity study in rats identified reductions in brain and plasma cholinesterase levels as a key finding. regulations.gov In dogs, a 14-day comparative study found terbufos to be more toxic than its sulfoxide or sulfone metabolites. fao.org A 28-day oral study in dogs established a No-Observed-Effect-Level (NOEL) based on plasma cholinesterase inhibition. epa.gov These studies indicate that long-term exposure to substances that form this compound leads to sustained cholinesterase inhibition.

Neurotoxicity Assessments Associated with Oxon Formation and Exposure

The primary mechanism of toxicity for terbufos and its oxon metabolites is neurotoxicity resulting from the inhibition of acetylcholinesterase (AChE). researchgate.net The metabolic conversion of terbufos to this compound is a critical activation step, as the oxon form is a more potent inhibitor of AChE. researchgate.net

The inhibition of brain cholinesterase activity is a key indicator of neurotoxicity for terbufos and its metabolites. fao.org In various studies involving rats and dogs, inhibition of brain cholinesterase was a consistent finding following subchronic and chronic exposure to terbufos. fao.orgregulations.gov

In a single-dose neurotoxicity study in rats, inhibition of brain and erythrocyte cholinesterase activities was observed at the highest dose. fao.org A 13-week neurotoxicity study in rats also identified inhibition of brain acetylcholinesterase activity as the basis for establishing a NOAEL. fao.org Chronic studies in rats similarly showed significant cholinesterase inhibition in the brain at specified dose levels. regulations.gov These findings confirm that the formation of this compound and its subsequent interaction with the nervous system are central to the neurotoxic profile of the parent compound.

Erythrocyte Cholinesterase Activity Inhibition

Terbufos and its oxidative metabolites, including this compound, are potent inhibitors of acetylcholinesterase (AChE), an essential enzyme for the normal functioning of the nervous system. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors. This mechanism is the primary basis for the acute toxicity of terbufos. orst.eduwikipedia.org

In animal studies, administration of terbufos has consistently resulted in the depression of cholinesterase activity in erythrocytes (red blood cells), plasma, and brain tissue across various species, including rats, dogs, and mice, following acute, subchronic, and chronic exposures via oral, dermal, and inhalation routes. regulations.gov The levels of inhibition of erythrocyte cholinesterase activity are generally comparable to those observed in the brain. fao.org

For instance, in a 13-week neurotoxicity study in rats, inhibition of erythrocyte cholinesterase activity was observed at a dose of 3.0 ppm. fao.org Similarly, a one-year oral toxicity study in rats demonstrated reductions in erythrocyte cholinesterase levels. regulations.gov In dogs, a 4-week study identified a no-observed-effect-level (NOEL) for plasma cholinesterase inhibition at 0.00125 mg/kg/day. epa.gov

It is important to note that terbufos itself is metabolically activated to its more toxic "oxon" form, this compound, as well as other oxidative metabolites like terbufos sulfoxide and terbufos sulfone. fao.orgnih.gov These oxon metabolites are the primary agents responsible for the potent inhibition of cholinesterase. researchgate.netscite.ai

Table 1: Effects of Terbufos on Cholinesterase Activity in Animal Studies

| Species | Study Duration | Route of Exposure | Effect | Reference |

|---|---|---|---|---|

| Rats | 13 weeks | Oral (dietary) | Inhibition of erythrocyte cholinesterase activity at 3.0 ppm. | fao.org |

| Rats | 1 year | Oral (dietary) | Reductions in erythrocyte and plasma cholinesterase levels. | regulations.gov |

| Dogs | 4 weeks | Oral | Plasma cholinesterase inhibition NOEL of 0.00125 mg/kg/day. | epa.gov |

| Rats, Dogs, Mice | Acute, Subchronic, Chronic | Oral, Dermal, Inhalation | Decreased cholinesterase activity in red blood cells, plasma, and brain. | regulations.gov |

Associated Clinical Signs of Toxicity

The inhibition of cholinesterase activity by this compound and other metabolites leads to a range of clinical signs characteristic of cholinergic toxicity. fao.org These signs are a direct result of the overstimulation of the nervous system due to the accumulation of acetylcholine. wikipedia.org

In animal studies, the observed clinical signs of acute toxicity from terbufos exposure are consistent across species and include:

Muscarinic effects: Salivation, vomiting, diarrhea, and miosis (pupil constriction). wikipedia.orgfao.org

Nicotinic effects: Muscle weakness, tremors, and fasciculations. wikipedia.orgregulations.gov

Central nervous system effects: Unsteady gait, decreased activity, disturbed balance, headache, and confusion. orst.eduwikipedia.orgregulations.gov

In severe cases of poisoning, death can occur due to respiratory failure resulting from paralysis of the respiratory muscles and bronchoconstriction. orst.edu For example, in studies with rabbits, a single dermal application of undiluted terbufos resulted in the death of all animals within 24 hours, with preceding signs of cholinesterase inhibition. who.int Similarly, ocular application in rabbits was also lethal within the same timeframe. who.int

Reproductive and Developmental Toxicity Studies (if oxons are primary agents)

Reproductive and developmental toxicity studies on terbufos indicate that adverse effects on offspring generally occur at exposure levels that also cause maternal toxicity. The primary mechanism of toxicity is understood to be the inhibition of cholinesterase by terbufos and its oxon metabolites.

In a two-generation reproduction study in rats, a decrease in pregnancy rate and male fertility was observed at 2.5 ppm. epa.gov At this same dose, there was also a decrease in the body weight of pups during lactation. epa.gov The no-observed-adverse-effect level (NOAEL) for reproductive and offspring effects was established at 1.0 ppm. fao.org

Developmental toxicity studies in rats and rabbits did not show evidence of teratogenicity (birth defects). regulations.govepa.gov In rats, developmental effects, such as an increase in early fetal resorptions and post-implantation losses, were observed at a dose of 0.2 mg/kg/day, which was the highest dose tested in one study. regulations.govepa.gov In another rat study, a slight reduction in fetal body weight and an increase in resorptions were noted at 0.5 mg/kg/day, a dose that also produced maternal toxicity. regulations.govepa.gov For rabbits, the NOAEL for both maternal and developmental effects was 0.25 mg/kg/day, with effects such as decreased fetal body weights seen at the next highest dose. fao.org

The U.S. Environmental Protection Agency (EPA) has concluded that there is no indication of increased sensitivity of offspring in rats or rabbits after prenatal and/or postnatal exposure to terbufos. regulations.govepa.gov

Mutagenicity and Carcinogenicity Assessments of this compound

In Vitro Genotoxicity Assays

However, some studies have indicated potential genotoxic effects. For example, one study reported that terbufos can cause DNA double-strand breaks in human liver cells. researchgate.net Another study using the comet assay on human lymphocytes showed that ethyl paraoxon (B1678428), a metabolite of a related organophosphate, can cause DNA damage. researchgate.net It is important to consider that the oxon metabolites, which are highly reactive, may be responsible for some of the observed genotoxic effects. nih.gov

Association with Site-Specific Cancer Risk (e.g., Prostate Cancer)

Despite the negative findings in animal carcinogenicity studies, some epidemiological research has suggested a potential link between terbufos exposure and an increased risk of specific types of cancer in humans, particularly prostate cancer.

The Agricultural Health Study (AHS), a large prospective cohort study of pesticide applicators, has been a primary source of this data. Several analyses from the AHS have reported a statistically significant association between the use of terbufos and an increased risk of aggressive prostate cancer. nih.govresearchgate.netindonesianjournalofcancer.or.id One study found that individuals in the highest quartile of terbufos exposure had a 1.29 times greater risk of aggressive prostate cancer compared to non-exposed individuals. nih.gov Another analysis reported a significant interaction between terbufos exposure and certain genetic variants in relation to prostate cancer risk. researchgate.netindonesianjournalofcancer.or.id

It has been proposed that the mechanism for this potential association may involve the generation of reactive oxygen species and subsequent DNA damage by the oxon metabolites of organophosphate pesticides like terbufos. nih.govindonesianjournalofcancer.or.id However, it is important to note that the epidemiological evidence is not entirely conclusive, and further research is needed to fully understand this potential link. nih.gov

Interactions with Other Chemical Compounds and Environmental Contaminants

The ecotoxicological profile of terbufos and its metabolites, including this compound, is often influenced by the presence of other chemical compounds in the environment. Agricultural areas and their adjacent waterways are frequently contaminated with a mixture of pesticides, leading to complex interactions that can alter the toxicity of individual substances. proquest.com Research has focused on understanding these interactions, particularly with co-applied herbicides and other pesticides that non-target organisms are likely to encounter simultaneously.

Synergistic Effects with Herbicides (e.g., Atrazine)

The interaction between terbufos and the widely used herbicide atrazine (B1667683) has been a subject of significant toxicological research. Studies have shown that the presence of atrazine can increase the toxicity of terbufos to certain non-target aquatic organisms. proquest.comresearchgate.net This synergistic effect is often attributed to the impact of atrazine on metabolic processes within the organism.

A proposed mechanism for this increased toxicity is the induction of cytochrome P450 (CYP) enzyme activity by atrazine. researchgate.net This induction can accelerate the metabolic conversion of the parent compound, terbufos, into its more potent oxidative metabolites, such as this compound. researchgate.net Since this compound is a more powerful inhibitor of acetylcholinesterase, its increased production leads to a more severe toxic effect than would be expected from terbufos alone. researchgate.net

Research on the cladoceran Ceriodaphnia cf dubia demonstrated that the addition of atrazine at a concentration of 10 μg/L significantly increased the toxicity of terbufos. proquest.comresearchgate.net However, the nature of this interaction can be species-specific. For instance, a study on the midge larvae Chironomus tepperi found no significant interaction between atrazine (at 25 μg/L) and terbufos or its breakdown products, terbufos sulfoxide and terbufos sulfone. nih.govregulations.gov Similarly, when frogs were exposed to a mixture of terbufos sulfone and atrazine, there was no evidence of synergism. regulations.gov These differing results highlight the complexity of predicting interactive effects across different species and environmental conditions.

Table 1: Research Findings on Terbufos-Atrazine Mixture Toxicity

Mixture Toxicity to Non-Target Organisms

Beyond the specific interactions with atrazine, terbufos and its metabolites can exhibit varied toxicological effects when mixed with other environmental contaminants. The combined effect can be synergistic (greater than the sum of individual effects), antagonistic (less than the sum), or additive (equal to the sum).

Studies on aquatic invertebrates have provided key insights into these interactions. For example, equitoxic mixtures of the oxidative metabolites, terbufos sulfoxide and terbufos sulfone, demonstrated additive toxicity to Ceriodaphnia cf dubia and Chironomus tepperi. proquest.comresearchgate.netnih.gov This suggests that the combined presence of these persistent degradation products poses a cumulative risk to aquatic ecosystems. proquest.comresearchgate.net

In contrast, research on mixtures of terbufos with other organophosphate chemicals, such as chlorpyrifos (B1668852) and methamidophos (B33315), showed antagonistic interactions on the toxicity to certain algae species like Oscillatoria sp. and Chlorella sp.. regulations.gov However, the same study noted a potential synergistic interaction between terbufos and methamidophos on a multi-species assemblage of algae. regulations.gov Furthermore, increased toxicity to fish was observed when they were exposed to mixtures of terbufos and the pyrethroid insecticide permethrin. regulations.gov These findings underscore that the nature of the toxicological interaction is highly dependent on the specific chemicals in the mixture and the organisms being tested.

Table 2: Summary of Mixture Toxicity Research with Terbufos and its Metabolites

Environmental Fate and Ecotoxicological Studies of Terbufos Oxon Metabolites

Environmental Distribution and Persistence in Various Compartments

The distribution and persistence of terbufos (B1683085) and its metabolites are influenced by various environmental factors and the physicochemical properties of the compounds. Terbufos itself is characterized by low to moderate persistence in soil. orst.edu It undergoes rapid transformation into its more persistent oxidative metabolites, terbufos sulfoxide (B87167) and terbufos sulfone. regulations.govepa.gov

In soil, terbufos degrades relatively quickly, with reported half-lives ranging from 4 to 40 days. nih.govepa.gov The degradation process is primarily driven by microbial activity and involves oxidation, leading to the formation of terbufos sulfoxide and terbufos sulfone. nih.govresearchgate.net These metabolites are more persistent than the parent compound, with half-lives in soil that can be two to three times longer. orst.edu For instance, the half-life of terbufos sulfone has been reported to be between 19 and 39 days in silty clay loam soil. nih.gov Another study reported even longer dissipation half-lives (DT50s) of 136 to 174 days for terbufos sulfoxide and terbufos sulfone in soil. regulations.gov

The degradation of terbufos and its metabolites can be influenced by soil properties. For example, dissipation is generally faster in soils with low organic carbon content, while binding to soil particles increases with higher organic carbon content. orst.edu Soil moisture, however, does not appear to significantly affect the degradation rate of terbufos. orst.edu In aerobic soil metabolism studies, terbufos sulfoxide and terbufos sulfone were observed at maximum concentrations of approximately 50% and 25% of the applied terbufos, respectively. epa.gov The degradation pathway ultimately leads to the formation of carbon dioxide. epa.gov

Table 1: Soil Half-life of Terbufos and its Metabolites

| Compound | Soil Type | Half-life (days) | Reference |

| Terbufos | Silt Loam | 26.7 | epa.gov |

| Terbufos | Loam & Sandy Loam | < 40 | epa.gov |

| Terbufos | Silty Clay Loam | ~14 | orst.edu |

| Terbufos Sulfone | Silty Clay Loam | 19-39 | nih.gov |

| Terbufos Sulfoxide | Not Specified | 136-174 | regulations.gov |

| Terbufos Sulfone | Not Specified | 136-174 | regulations.gov |

Due to its low water solubility, terbufos itself is not commonly found in high concentrations in groundwater. orst.edu However, its degradation products, terbufos sulfoxide and terbufos sulfone, are more water-soluble and mobile, increasing their potential to contaminate aquatic systems. regulations.govregulations.gov The relatively high vapor pressure of terbufos suggests that volatilization from moist soil and water surfaces can be a route of dissipation into the atmosphere. regulations.gov

In surface water, terbufos and its oxon metabolite are often not detected above reporting limits. regulations.gov However, terbufos sulfoxide and terbufos sulfone have been detected in surface water samples. For instance, terbufos sulfoxide has been found at concentrations ranging from 0.092 to 0.205 µg/L, with estimated detections as high as 0.262 µg/L. regulations.gov Terbufos sulfone has been detected at concentrations between 0.046 and 0.114 µg/L, with estimated detections up to 0.034 µg/L. regulations.gov The presence of these metabolites in aquatic environments is a concern due to their persistence and toxicity. nih.gov

The potential for terbufos and its metabolites to contaminate drinking water sources is a significant human health concern. regulations.gov While terbufos itself is not frequently detected, its more soluble and persistent metabolites, terbufos sulfoxide and terbufos sulfone, have a higher likelihood of reaching water supplies. regulations.govregulations.gov

Studies have shown that chlorination, a common water treatment process, can lead to the formation of oxon analogs of organophosphate pesticides. nih.gov In the case of terbufos, while the parent compound and some of its initial oxidation products like terbufos oxon sulfoxide may not be stable beyond 24 hours in chlorinated water, other more stable oxons can persist for at least 72 hours. nih.govepa.gov

Monitoring data from various sources have occasionally detected terbufos in groundwater at low concentrations, around 0.01 mg/L. orst.edu The Australian Drinking Water Guidelines recommend that terbufos concentrations should not exceed 0.0009 mg/L. nhmrc.gov.au

Ecotoxicity to Aquatic Organisms

Terbufos and its metabolites, including terbufos-oxon, are known to be highly toxic to aquatic life. orst.eduregulations.gov

Terbufos is classified as extremely toxic to fish. orst.edu Acute toxicity values (96-hour LC50) for terbufos in various fish species are very low, indicating high toxicity. For example, the 96-hour LC50 for rainbow trout ranges from 0.008 to 0.0013 mg/L, and for bluegill sunfish, it is between 0.0017 and 0.0024 mg/L. orst.edu Chronic effects have also been observed at low concentrations. regulations.gov The chronic 21-day no-observed-effect concentration (NOEC) for rainbow trout growth is 0.0006 mg/L. herts.ac.uk

Table 2: Acute Toxicity of Terbufos to Various Fish Species

| Species | 96-hour LC50 (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 0.008 - 0.0013 | orst.edu |

| Fathead Minnow (Pimephales promelas) | 0.390 | orst.edu |

| Bluegill Sunfish (Lepomis macrochirus) | 0.0017 - 0.0024 | orst.edu |

Aquatic invertebrates are also highly sensitive to terbufos and its metabolites. orst.edu The cladoceran Ceriodaphnia dubia is a commonly used test organism for assessing the toxicity of water contaminants.

Research has shown that terbufos, terbufos sulfoxide, and terbufos sulfone are all highly toxic to C. dubia. nih.govresearchgate.net The 96-hour median effective concentration (EC50) values, which represent the concentration causing an effect in 50% of the test population, are extremely low for these compounds.

A study evaluating the acute toxicity to C. dubia neonates reported the following 96-hour EC50 values:

Terbufos: 0.08 µg/L nih.govresearchgate.net

Terbufos sulfoxide: 0.36 µg/L nih.govresearchgate.net

Terbufos sulfone: 0.19 µg/L nih.govresearchgate.net

These findings highlight the significant risk that terbufos and its oxidative metabolites pose to aquatic invertebrates. nih.govresearchgate.net Another study reported a 48-hour EC50 of 1 µg/L for terbufos sulfone and 2.1 µg/L for terbufos sulfoxide in Daphnia magna, a related species. regulations.gov

Table 3: Acute Toxicity of Terbufos and its Metabolites to Ceriodaphnia dubia

| Compound | 96-hour EC50 (µg/L) | Reference |

| Terbufos | 0.08 | nih.govresearchgate.net |

| Terbufos Sulfoxide | 0.36 | nih.govresearchgate.net |

| Terbufos Sulfone | 0.19 | nih.govresearchgate.net |

Algae Toxicity

Specific quantitative toxicity data for this compound on algae species, such as Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum), is not extensively available in the public literature. However, broader assessments of terbufos and its degradates provide some context. Ecological structure-activity relationship (ECOSAR) toxicity estimates suggest that terbufos oxons are approximately an order of magnitude less toxic to algae than the parent compound, terbufos. merckvetmanual.com The primary mechanism of toxicity for the parent compound and its oxon metabolites is the inhibition of acetylcholinesterase, an enzyme not central to algal physiology. The focus of aquatic toxicity for these compounds is typically on fauna.

Ecotoxicity to Terrestrial Non-Target Organisms

Avian Toxicity

Direct avian toxicity studies quoting specific acute oral LD₅₀ values for this compound are not readily found in published research. The toxicity of the parent compound, terbufos, to birds is well-documented, and its mechanism of action is directly linked to its metabolic activation to this compound. fao.org This conversion to the oxon form is what causes the potent inhibition of the acetylcholinesterase (AChE) enzyme in birds, leading to toxic effects. fao.orgeuropa.eu Therefore, the high toxicity of terbufos to avian species is a direct consequence of the formation of this compound in vivo. While terbufos itself has a reported acute oral LD₅₀ of 28.6 mg/kg in bobwhite quail, the toxicity of this compound is implicitly understood as the ultimate cause of this effect. orst.eduepa.gov

Mammalian Toxicity

This compound is a potent toxicant to mammals. By analogy with other phosphorodithioate (B1214789) compounds, terbufos is metabolically activated to this compound and other oxon metabolites, which are responsible for the inhibition of acetylcholinesterase activity and the subsequent cholinergic toxicity. fao.org Studies evaluating the acute oral toxicity of various terbufos metabolites in female mice have provided specific LD₅₀ values. These findings highlight the high toxicity of the oxygen analog metabolites. fao.org

| Compound | Acute Oral LD₅₀ (mg/kg bw) | Reference |

|---|---|---|

| This compound | 2.2 | fao.org |

| This compound sulfoxide | 1.1 | fao.org |

| This compound sulfone | 3.4 | fao.org |

| Terbufos sulfoxide | 3.4 | fao.org |

| Terbufos sulfone | 14 | fao.org |

Bioaccumulation and Biomagnification Potential of Oxon Metabolites

The potential for a chemical to bioaccumulate in an organism is often predicted by its octanol-water partition coefficient (Kow), expressed as Log P or Log Kow. A higher Log P value generally indicates a greater potential for partitioning into fatty tissues.

The parent compound, terbufos, has a high Log P value, suggesting a significant potential for bioconcentration in aquatic organisms. nih.govregulations.govherts.ac.uk However, its primary metabolites, including this compound, have considerably lower Log P values. nih.govregulations.govpic.int The computed XLogP3 for this compound is 2.7. nih.gov This value is substantially lower than that of the parent compound and suggests a low to moderate potential for bioaccumulation. Similarly, the sulfoxide and sulfone metabolites also exhibit lower Log P values, indicating a limited bioaccumulation potential. regulations.govpic.int This suggests that while the parent compound may accumulate, the transformation to its oxon and other subsequent metabolites reduces the likelihood of significant bioaccumulation or biomagnification up the food chain.

| Compound | Log P (Kow) Value | Bioaccumulation Potential | Reference |

|---|---|---|---|

| Terbufos | ~4.7 | High | regulations.gov |

| This compound | 2.7 | Low to Moderate | nih.gov |

| Terbufos sulfoxide | ~2.21 | Low | regulations.gov |

| Terbufos sulfone | ~2.48 | Low | regulations.gov |

Analytical Methodologies for Terbufos Oxon Detection and Quantification

Chromatographic Separation Techniques

Following sample preparation and extraction, chromatographic techniques are employed to separate Terbufos-oxon from other compounds in the extract before its detection and quantification.

Gas chromatography is a well-established technique for the analysis of organophosphate pesticides and their metabolites. A common approach for Terbufos (B1683085) and its metabolites involves an oxidation step with a reagent like m-chlorobenzoic acid to convert them into a common moiety, terbufoxon sulfone, which is then analyzed by GC. This simplifies the analysis by having a single target analyte.

However, methods for the separate determination of Terbufos and its metabolites, including this compound, also exist. These methods typically utilize a capillary column (e.g., DB-1, DB-17) and a phosphorus-specific detector, such as the Flame Photometric Detector (FPD) or a Pulsed Flame Photometric Detector (P-FPD). iaea.org Gas Chromatography coupled with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) provides higher selectivity and confirmation of the analyte's identity.

Table of GC Parameters for Organophosphate Analysis

| Parameter | Description |

| Detector | Flame Photometric Detector (FPD) - Phosphorus Mode, Mass Spectrometry (MS). |

| Column | Capillary columns such as DB-1 or DB-17 (30 m, 0.25 mm id, 0.25 µm film). iaea.org |

| Injection Mode | Splitless injection is common for trace analysis. |

| Temperature Program | A programmed temperature ramp is used to separate compounds effectively. |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the analysis of this compound and other polar metabolites. This is due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.

LC-MS/MS methods have been developed for various matrices including tea, soil, sediment, and water. epa.govepa.govspkx.net.cn These methods typically use a reversed-phase C18 column for separation. The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.gov

Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and then monitoring for specific product ions, which provides a high degree of certainty in identification and quantification. nih.gov

Table of LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). |

| Column | Reversed-phase C18 columns are commonly used. |

| Mobile Phase | Gradient elution with water and acetonitrile/methanol, often containing formic acid or ammonium formate. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode is typical for organophosphates. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. nih.gov |

| Precursor > Product Ions (m/z) | Specific ion transitions are monitored for confirmation and quantification (e.g., for related compounds like Terbufos sulfoxide (B87167): 305 > 187, 305 > 243). epa.govepa.gov |

Spectrometric Detection and Identification Methods

The detection and quantification of this compound, the active oxygen analog of the organophosphate pesticide terbufos, rely on highly sensitive and specific analytical techniques. Spectrometric methods are central to this, providing the necessary capabilities to identify and measure this compound, often in complex matrices such as food, water, and biological tissues.

Mass Spectrometry (MS and MS/MS)

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for the analysis of this compound. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, making it the preferred method for trace-level detection.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely established method for the simultaneous determination of terbufos and its metabolites, including this compound. spkx.net.cnsciopen.com This technique offers high sensitivity and specificity. For instance, a validated LC-MS/MS method for detecting terbufos and its five metabolites in tea demonstrated excellent linearity over a concentration range of 1–500 μg/L, with correlation coefficients exceeding 0.999. spkx.net.cnsciopen.com In another application for determining terbufos and its degradates in water, an LC-MS/MS method identified specific ion transitions for quantification and confirmation. For terbufos sulfoxide (an oxidized metabolite), the quantitative transition was m/z 305>187, while the confirmatory transition was m/z 305>243. epa.gov

Gas chromatography-mass spectrometry (GC-MS) is also employed, often for multi-residue screening of organophosphate pesticides in various samples, including blood. protocols.io Desorption electrospray ionization mass spectrometry (DESI-MS) represents an emerging ambient ionization technique that allows for the rapid and direct analysis of samples with minimal preparation, which has been successfully used for the fast detection of the parent compound, terbufos, in stomach contents. nih.gov

The power of mass spectrometry also extends to identifying the interaction of oxon metabolites with biological molecules. MS is a crucial tool for characterizing the structure of organophosphate adducts on proteins and identifying the specific amino acid residues they bind to, which can serve as unique molecular biomarkers of exposure. nih.govnih.gov

Phosphorus-Selective Detection

Given that this compound is an organophosphate, detectors that are selective for phosphorus offer an effective means of analysis, particularly when coupled with gas chromatography. These methods are valued for their ability to reduce matrix interference.

The Flame Photometric Detector (FPD), when operated in phosphorus mode, is a common choice. Analytical protocols often involve the extraction of terbufos and its oxygenated metabolites, followed by an oxidation step using an agent like m-chloroperbenzoic acid. fao.org This step converts terbufos and its various metabolites into a single, common moiety—terbufoxon sulfone—which is then analyzed by GC-FPD. fao.org This approach simplifies the analysis by channeling different parent and metabolite residues into one measurable compound. A GC-FPD method for soil analysis reported a sensitivity of 0.05 ppm for terbufos and its related compounds. epa.gov

Method Validation, Sensitivity, and Specificity for Oxon Metabolites

The validation of analytical methods is critical to ensure the reliability and accuracy of data for oxon metabolites like this compound. Validation parameters typically include linearity, recovery, precision (repeatability and reproducibility), limits of detection (LOD), and limits of quantification (LOQ). mdpi.com

For LC-MS/MS methods, high recovery rates and good precision are consistently reported. In the analysis of tea, a method for this compound and other metabolites showed average recoveries between 81.5% and 103.9% at spiking levels of 0.01, 0.50, and 2.00 mg/kg, with relative standard deviations (RSDs) ranging from 0.9% to 10.1%. spkx.net.cnsciopen.com Similarly, a validated UFLC-MS/MS method for other organophosphate metabolites in urine demonstrated high recoveries (93% to 102%) and precise repeatability (RSD 0.62% to 5.46%). mdpi.com

The sensitivity of these methods allows for the detection of this compound at very low concentrations, which is essential for monitoring compliance with regulatory limits.

| Analyte | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|

| This compound & other metabolites | Tea | 0.001–0.01 mg/kg | 0.002–0.03 mg/kg | spkx.net.cnsciopen.com |

| Terbufos & degradates | Water | 0.02 µg/L | 0.1 µg/L | epa.gov |

| Organophosphate metabolites (DAPs) | Urine | 0.0201–0.0697 ng/mL | 0.0609–0.2112 ng/mL | mdpi.com |

Specificity for oxon metabolites is a key advantage of MS/MS methods, which use specific precursor-to-product ion transitions to confirm the identity of the analyte, minimizing the risk of false positives from matrix interferences.

Challenges in Low-Level Detection and Confirmation of Oxon Species

Despite the advancements in analytical instrumentation, the detection and confirmation of this compound at low concentrations present several challenges.

Matrix Interference: Complex sample matrices, such as blood, soil, and food, can contain co-extractive compounds that interfere with the analysis. protocols.io These interferences can cause signal suppression or enhancement in LC-MS/MS, affecting the accuracy of quantification. In GC-MS analysis of terbufos in blood, co-eluting peaks from the matrix with specific mass-to-charge (m/z) values can complicate identification. protocols.io

Metabolite Stability: The stability of oxon metabolites during sample collection, storage, and preparation can be a concern. Degradation can lead to underestimation of the actual concentration. For example, some oxons, like phosmet (B1677707) oxon, have been observed to form and then degrade within 24 hours in chlorinated water. epa.gov

Lack of Authentic Standards: The confirmation and accurate quantification of some metabolites can be hindered by the lack of commercially available, high-purity analytical standards. epa.gov This is particularly true for less common or newly identified transformation products.

Low Concentrations: this compound is often present at trace levels in environmental and biological samples. Detecting these minute quantities requires highly sensitive instrumentation and robust methods that can distinguish the analyte signal from background noise, pushing the limits of current technology. researchgate.net The selective and sensitive identification of oxon residues like paraoxon (B1678428) in food remains a challenging task, requiring innovative analytical strategies to overcome limitations. nih.gov

Epidemiological Investigations and Long Term Health Outcomes Associated with Terbufos Oxon Relevance

Associations with Cancer Incidence (e.g., Prostate Cancer, Breast Cancer)

Epidemiological studies have suggested a link between exposure to terbufos (B1683085) and an increased risk for certain cancers, with the understanding that terbufos-oxon is a key mediator of toxicity. indonesianjournalofcancer.or.idnih.gov

Prostate Cancer: A significant body of evidence from the Agricultural Health Study (AHS), a large prospective cohort of pesticide applicators, points to an association between terbufos use and an increased risk of aggressive prostate cancer. indonesianjournalofcancer.or.idnih.govscite.ainih.govoup.comnih.gov One analysis found that applicators in the highest quartile of terbufos exposure had a 29% increased risk of aggressive prostate cancer compared to non-users. nih.govoup.com Another report from the AHS noted a suggestive association between terbufos use and prostate cancer, with a hazard ratio of 1.21 for the highest tertile of exposure. nih.govnih.gov The risk of prostate cancer has been shown to be particularly elevated in individuals with specific genetic variations when exposed to terbufos. researchgate.netindonesianjournalofcancer.or.id It is hypothesized that organophosphate insecticides like terbufos are metabolized to their highly toxic oxon intermediates, which can contribute to cellular damage. nih.gov

Breast Cancer: The link between terbufos exposure and breast cancer is less clear, with some studies indicating a potential association. A rapid review of human, animal, and cell-based studies identified terbufos as one of the organophosphates positively associated with breast cancer risk in some human studies. nih.govresearchgate.net Research within the Agricultural Health Study found that women who personally used terbufos had a 2.6 times higher risk of breast cancer. oup.com However, the number of human studies is limited, and they have primarily been conducted in agricultural settings. nih.govresearchgate.net

Interactive Data Table: Epidemiological Findings on Terbufos Exposure and Cancer Risk

| Cancer Type | Study Population | Exposure Metric | Key Finding | Citation |

| Aggressive Prostate Cancer | Agricultural Health Study | Highest Quartile of Use | RR = 1.29 (95% CI: 1.02–1.64) | indonesianjournalofcancer.or.idnih.govoup.com |

| Prostate Cancer | Agricultural Health Study | Highest Tertile of Use | HR = 1.21 (95% CI: 0.99–1.47) | nih.govnih.gov |

| Breast Cancer | Agricultural Health Study (Wives) | Personal Use | RR = 2.6 (95% CI: 1.1–5.9) | oup.com |

| RR: Rate Ratio, HR: Hazard Ratio, CI: Confidence Interval |

Neurodevelopmental and Neurological Health Effects

The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase, an enzyme critical for the normal functioning of the nervous system. wikipedia.orgnih.govneptjournal.com This disruption can lead to an accumulation of the neurotransmitter acetylcholine (B1216132), causing overstimulation of nerve pathways. wikipedia.org While acute, high-level exposure is known to cause severe neurological symptoms, there is growing concern about the effects of chronic, low-level exposure, particularly on the developing brain. nih.govearthjustice.orgbeyondpesticides.org

Epidemiological studies have linked organophosphate exposure in utero and during childhood to adverse neurodevelopmental outcomes, including deficits in motor control and mental development. nih.gov Chronic exposure to organophosphates like terbufos has been associated with symptoms such as slow thinking, memory loss, irritability, and anxiety in workers. orst.edu Although many studies group organophosphates together, the known neurotoxicity of this class of chemicals raises concerns about the potential long-term neurological health effects of exposure to terbufos and its potent metabolite, this compound. nih.govepa.gov

Reproductive and Endocrine System Disruptions

Emerging research suggests that some pesticides, including organophosphates, may act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems. nih.govendocrinology.orgepa.gov EDCs can impact hormone production and action, potentially leading to adverse reproductive and developmental effects. epa.govnih.govoup.com

Studies have linked exposure to certain pesticides with an increased risk of reproductive issues. nih.gov For instance, various pesticides have been associated with an increased risk of prostate cancer, which is a hormone-sensitive cancer. nih.govnih.gov The endocrine system is crucial for the development and function of the reproductive organs, and exposure to EDCs during critical developmental windows may predispose individuals to endocrine-related cancers later in life. nih.gov While direct epidemiological evidence focusing solely on this compound's endocrine-disrupting effects is limited, the broader class of organophosphates has been identified as a concern for reproductive health.

Methodological Considerations in Epidemiological Studies on Metabolite Exposure

Studying the health effects of pesticide metabolites like this compound presents several methodological challenges for epidemiologists.

Exposure Assessment : Accurately quantifying an individual's exposure to a specific metabolite is difficult. Human biomonitoring, which measures metabolite concentrations in urine or blood, is considered a gold standard but has limitations. uq.edu.au Since many non-persistent pesticides have short half-lives, multiple samples are needed to accurately reflect long-term exposure. uq.edu.au For some populations, like young children, obtaining biological samples can be challenging. uq.edu.au

Parent Compound vs. Metabolite : Many studies measure exposure to the parent compound (terbufos) rather than the active metabolite (this compound). nih.gov This is a significant consideration because the oxon form is more toxic. researchgate.netnih.gov Future studies should aim to measure the toxicologically active form of the agent to better understand health risks. regulations.gov

Chemical Mixtures : Individuals are often exposed to a mixture of different pesticides and other chemicals, making it difficult to isolate the health effects of a single compound or its metabolite. nih.gov Evaluating the effects of these complex mixtures is a significant challenge in environmental epidemiology. uq.edu.au

Confounding Factors and Study Design : Epidemiological studies must carefully control for confounding factors that could influence the results. High-quality prospective cohort studies with detailed information on pesticide use and other lifestyle factors are crucial for strengthening the evidence. oup.comnih.gov

Addressing these methodological issues is essential for advancing our understanding of the long-term health risks associated with exposure to this compound and other pesticide metabolites.

Regulatory Science and Risk Management Implications of Terbufos Oxon

Regulatory Classification and Status of Terbufos (B1683085) and its Active Metabolites

The regulatory status of terbufos and its active metabolites, including terbufos-oxon, is stringent globally, reflecting their high toxicity. In the United States, the Environmental Protection Agency (EPA) classifies products containing 15% or more of terbufos as Restricted Use Pesticides (RUPs), meaning they can only be purchased and used by certified applicators. orst.edu Terbufos is designated as a Toxicity Category I substance, the highest toxicity rating, with product labels bearing the signal word "DANGER". orst.edu

The World Health Organization (WHO) classifies terbufos as a Class Ia "extremely hazardous" pesticide. wikipedia.org In the European Union, terbufos is not approved for use as a plant protection product. wikipedia.org The EU has established a general maximum residue limit (MRL) for terbufos in most crops and animal products at 0.01 mg/kg. wikipedia.org

Regulatory agencies consider the combined residues of terbufos and its principal cholinesterase-inhibiting metabolites in their risk assessments and for setting tolerances. These regulated metabolites include terbufos sulfoxide (B87167), terbufos sulfone, this compound, this compound sulfoxide, and this compound sulfone. fao.orgepa.gov This approach acknowledges that the toxicity of the parent compound and its transformation products must be collectively managed to ensure safety.

Regulatory Classification of Terbufos

| Regulatory Body | Classification |

|---|---|

| US EPA | Restricted Use Pesticide (RUP) |

| US EPA | Toxicity Category I |

| World Health Organization (WHO) | Class Ia: Extremely Hazardous |

| European Union | Not approved for use |

Development of Environmental Quality Standards and Maximum Residue Levels for Oxon Metabolites

Environmental quality standards and Maximum Residue Levels (MRLs) for terbufos are established to protect human health and the environment, and these standards inherently account for the presence of its oxon and other toxic metabolites. The MRLs set by regulatory bodies like the US EPA and the European Commission are for the total residues of terbufos and its cholinesterase-inhibiting metabolites, including this compound. wikipedia.orgfao.org

For example, the EPA establishes tolerances, or MRLs, for the combined residues of terbufos and its metabolites in various agricultural commodities. epa.gov These tolerances are legally enforceable limits on the amount of pesticide residue that is permitted to remain in or on a food. Similarly, the European Union's MRL of 0.01 mg/kg for terbufos in most food products is a comprehensive limit for the parent compound and its relevant metabolites. wikipedia.org

The establishment of these MRLs is based on a review of extensive data from supervised field trials, metabolism studies, and toxicological assessments. fao.org By regulating the total toxic residue, these standards provide a protective umbrella that covers the potential risks posed by the formation of this compound.

Selected Maximum Residue Levels (MRLs) for Terbufos and its Metabolites

| Commodity | MRL (mg/kg) | Regulatory Body |

|---|---|---|

| Most Crops and Animal Products | 0.01 | European Union |

| Bananas | 0.05 | European Union |

| Various Raw Agricultural Commodities | Varies | US EPA |

Mitigation Strategies to Reduce Formation and Exposure to this compound

Mitigation strategies for this compound are intrinsically linked to the management of the parent compound, terbufos. By reducing the use and environmental release of terbufos, the formation of this compound is consequently minimized. Regulatory agencies have mandated several risk mitigation measures to reduce potential exposure for agricultural workers, the public, and the environment. epa.gov

For agricultural workers, measures include the mandatory use of closed loading systems and enclosed cab tractors during application. epa.gov These engineering controls significantly reduce the potential for dermal and inhalation exposure to terbufos granules, thereby limiting the internal dose that could be metabolized to this compound.

These strategies, by controlling the source, are the primary and most effective means of managing the risks associated with the formation of this compound and the exposure of humans and the environment to this toxic metabolite.

Future Research Directions in Terbufos Oxon Science

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of terbufos-oxon in various environmental and biological matrices are paramount for risk assessment. While current methods like gas chromatography (GC) and high-pressure liquid chromatography (HPLC) offer good selectivity and sensitivity, they can be affected by matrix interferences. hpst.cz Future research should prioritize the development of more robust and sensitive analytical techniques.

Key Research Areas:

Advanced Mass Spectrometry Techniques: Exploring and optimizing techniques such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) can enable the simultaneous analysis of multiple pesticide residues, including this compound, with high accuracy and sensitivity. researchgate.netresearchgate.net The development of spectral libraries can further enhance the identification of pesticide residues. researchgate.net

Improved Sample Preparation: Innovations in sample preparation, such as the use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods and automated solid-phase extraction (SPE), can reduce laboratory time and improve the consistency and accuracy of results. lcms.cz

Isotope Labeling: The use of stable isotope-labeled standards for this compound and its related metabolites, such as this compound sulfone and this compound-sulfoxide, can help to mitigate matrix effects and improve the accuracy of quantitative analysis. hpst.cz

Table 1: Current and Emerging Analytical Techniques for this compound

| Technique | Description | Advantages | Challenges |

| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | High resolution, established methods. | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary phase and a liquid mobile phase. lcms.cz | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Can be subject to matrix enhancement/suppression effects. hpst.cz |

| UHPLC-QTOF-MS | Combines the high separation power of UHPLC with the high mass accuracy and resolution of QTOF-MS. researchgate.net | High sensitivity and specificity, capable of multi-residue analysis. researchgate.net | Higher instrument cost and complexity. |

| Atmospheric Solids Analysis Probe with Mass Spectrometry (ASAP-MS) | A rapid and simple analytical procedure for the determination of pesticides in food samples. researchgate.net | Fast analysis time, minimal sample pretreatment. researchgate.net | Quantification can be less precise compared to chromatographic methods. |

Advanced Toxicological Modeling of Oxon-Specific Adverse Outcome Pathways

Understanding the specific mechanisms by which this compound exerts its toxic effects is critical for predicting and preventing adverse health outcomes. Future research should move beyond traditional toxicity testing to develop advanced toxicological models that elucidate the complete adverse outcome pathways (AOPs) specific to this compound.

Key Research Areas:

In Vitro and In Silico Models: Development and validation of in vitro assays using human and rat erythrocyte "ghost" preparations to measure the kinetic constants of acetylcholinesterase (AChE) inhibition by this compound and its metabolites. regulations.gov This data can be used to refine in silico models for predicting toxicity.

Comparative Toxicity Studies: Conducting comparative studies on the inhibition of AChE by various organophosphate oxons, including this compound, terbufos (B1683085) oxon sulfoxide (B87167), and terbufos oxon sulfone, to understand their relative potencies and inform risk assessment. regulations.gov

AOP Framework Development: Integrating experimental data into the AOP framework to map the molecular initiating events (e.g., AChE inhibition) through key events at the cellular and organ levels to the adverse outcome at the organism and population levels.

Integrated Environmental Monitoring and Health Surveillance for Oxon Metabolites

A comprehensive understanding of human and environmental exposure to this compound requires integrated monitoring and surveillance programs. These programs should connect environmental levels of terbufos and its metabolites with human biomonitoring data. santepubliquefrance.fr

Key Research Areas:

Long-Term Environmental Monitoring: Establishing long-term monitoring programs to track the presence and concentrations of this compound and other terbufos metabolites in various environmental compartments, including soil, water, and air.

Human Biomonitoring (HBM): Incorporating the analysis of this compound and its sulfone and sulfoxide metabolites in large-scale HBM studies to assess population exposure. santepubliquefrance.fr

Data Integration and Modeling: Developing models that link environmental monitoring data with HBM data to identify key exposure pathways and vulnerable populations. santepubliquefrance.fr This can help to inform public health interventions and regulatory policies.

Research on Detoxification and Bioremediation Strategies for Contaminated Environments

Given the persistence and toxicity of terbufos and its oxon metabolite, developing effective strategies for their removal from contaminated environments is a high priority. Research should focus on both biological and chemical detoxification methods.

Key Research Areas:

Microbial Degradation: Identifying and characterizing microorganisms with the ability to degrade terbufos and this compound. nih.gov This includes exploring the metabolic pathways and enzymes involved in the detoxification process. nih.govresearchgate.net

Genetic Engineering: Developing genetically engineered microorganisms with enhanced capabilities for organophosphate degradation. researchgate.net

Photocatalytic Degradation: Investigating advanced oxidation processes, such as UV/TiO2 photocatalysis, for the degradation of terbufos and its toxic byproducts in water. researchgate.net It is important to note that while such processes can degrade the parent compound, they may lead to the formation of other toxic products. researchgate.net

Enzyme-Based Bioremediation: Exploring the use of immobilized organophosphorus hydrolase (OPH) enzymes for the in situ or ex situ bioremediation of contaminated sites. researchgate.net

Comprehensive Risk-Benefit Analyses Considering Metabolite Formation and Impact

The risk assessment of terbufos must explicitly consider the formation and toxicity of its metabolites, particularly this compound. Future research should aim to conduct more comprehensive risk-benefit analyses that account for the entire lifecycle of the pesticide and its degradation products.

Key Research Areas:

Metabolite-Inclusive Risk Assessment: Developing risk assessment frameworks that incorporate the toxicity profiles of this compound, terbufos oxon sulfone, and other relevant transformation products. mdpi.comresearchgate.net

Environmental Fate and Transport Modeling: Creating sophisticated models to predict the formation, transport, and persistence of this compound in different environmental scenarios.

Socio-Economic Analysis: Conducting thorough cost-benefit analyses that weigh the agricultural benefits of terbufos use against the environmental and public health risks associated with the parent compound and its toxic metabolites.

Q & A

Q. What standardized analytical methods are recommended for detecting Terbufos-oxon in environmental samples?

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used due to their sensitivity and specificity for organophosphate oxons. Method validation should include calibration curves, recovery rates, and limits of detection/quantification (LOD/LOQ). Ensure samples are stabilized with preservatives (e.g., sodium azide) to prevent degradation during storage .

Q. How should researchers design experiments to assess this compound’s acute toxicity in aquatic ecosystems?

Follow OECD Test Guidelines (e.g., OECD 203 for fish toxicity). Use a controlled mesocosm setup to simulate environmental conditions, with variables like pH, temperature, and dissolved oxygen monitored. Include negative controls and dose-response curves spanning environmentally relevant concentrations. Statistical analysis should employ ANOVA or nonlinear regression models to determine LC50 values .

Q. What are the primary metabolic pathways of this compound in soil, and how can they be tracked experimentally?

Conduct soil incubation studies under aerobic/anaerobic conditions, using isotope-labeled this compound (e.g., ¹⁴C-labeled compounds) to trace degradation. Analyze metabolites via high-resolution MS and compare with reference standards. Kinetic modeling (e.g., first-order decay equations) can quantify degradation rates .

Advanced Research Questions

Q. How can contradictory data on this compound’s persistence in different soil types be resolved?